
2,2,3,3,4,4,4-Heptafluorobutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutane-1-thiol: is a fluorinated organic compound with the molecular formula C4H3F7S . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol typically involves the fluorination of butane derivatives. One common method is the reaction of 2,2,3,3,4,4,4-Heptafluorobutane-1-ol with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it into simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride or sodium methoxide are employed.
Major Products:
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique reactivity.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and industrial processes.
Comparison with Similar Compounds
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
- 1,1,1,2,2,3,3-Heptafluorobutane
Comparison: 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity compared to its alcohol and amine counterparts. The thiol group allows for specific interactions with proteins and other biomolecules, making it valuable in biochemical research and industrial applications.
Properties
CAS No. |
662-39-5 |
|---|---|
Molecular Formula |
C4H3F7S |
Molecular Weight |
216.12 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutane-1-thiol |
InChI |
InChI=1S/C4H3F7S/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2 |
InChI Key |
BCCOZJKUEUNJNT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


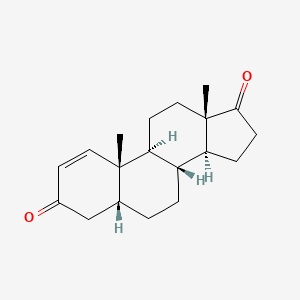

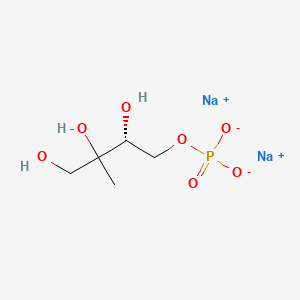

![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
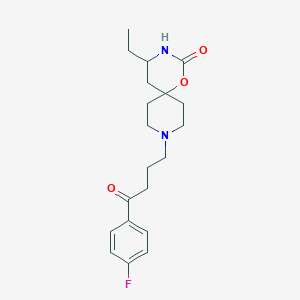
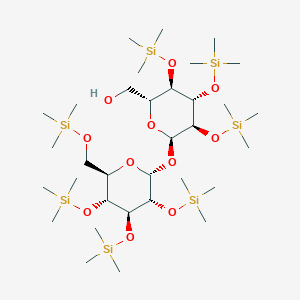

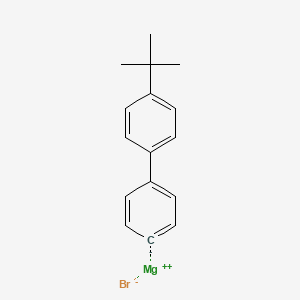
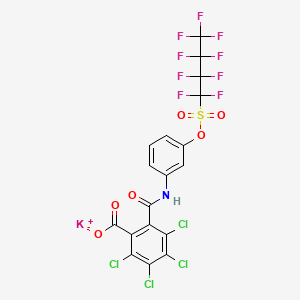
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)


